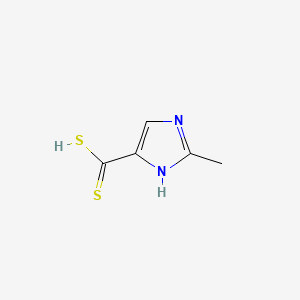

2-Methyl-1H-imidazole-4-carbodithioic acid

Description

Contextual Significance of Imidazole (B134444) and Dithiocarboxylic Acid Derivatives in Contemporary Chemistry

The imidazole ring system is a cornerstone of contemporary chemistry, particularly in the realm of medicinal chemistry. nih.gov Imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is a structure noted for its unique chemical complexity and versatility. nih.govuobasrah.edu.iq First synthesized in 1858, this planar, polar, and amphoteric molecule is a crucial component in a vast number of biologically active molecules and pharmaceutical drugs. nih.govuobasrah.edu.iq Its derivatives are known to exhibit a wide array of pharmacological properties, including antifungal, anti-inflammatory, anticancer, and antibacterial activities. wisdomlib.orgresearchgate.net The imidazole scaffold's ability to bind with various enzymes and receptors makes it a privileged structure in drug discovery. nih.govresearchgate.net Beyond medicine, imidazole derivatives are utilized as building blocks for synthetic polymers, ionic liquids, and in the formation of metal-organic frameworks (MOFs). lifechemicals.comnih.gov

Parallel to the significance of imidazoles, dithiocarboxylic acids and their derivatives represent another important class of organosulfur compounds. wikipedia.org Dithiocarboxylic acids, which feature the formula RCS₂H, are the dithia analogs of carboxylic acids. wikipedia.org They are typically more acidic than their monothiocarboxylic acid counterparts. wikipedia.org A common method for their synthesis involves the reaction of a Grignard reagent with carbon disulfide. wikipedia.org Derivatives of these acids, such as dithiocarbamates, have found diverse applications in agriculture as pesticides, in chemical synthesis, and possess medicinal properties. researchgate.net The study of dithiocarboxylic acid complexes with various metals is also an active area of research. acs.org

Table 1: Comparative Properties of Imidazole and Dithiocarboxylic Acid Moieties

| Feature | Imidazole | Dithiocarboxylic Acid |

|---|---|---|

| Structure | Five-membered aromatic ring with two nitrogen atoms nih.govuobasrah.edu.iq | Contains a -CS₂H functional group wikipedia.org |

| Properties | Amphoteric, polar, forms hydrogen bonds nih.govuobasrah.edu.iq | Typically stronger acids than corresponding carboxylic acids wikipedia.org |

| Synthesis | Multiple methods including Debus-Radziszewski and Van Leusen syntheses numberanalytics.com | Often synthesized from carbon disulfide and a Grignard reagent wikipedia.org |

| Key Applications | Pharmaceuticals, medicinal chemistry, materials science, catalysts nih.govwisdomlib.orglifechemicals.com | Agrochemicals, chemical synthesis, metal complexes researchgate.netacs.org |

Overview of Research Trajectories and Unique Attributes of 2-Methyl-1H-imidazole-4-carbodithioic Acid

This compound is a chemical entity that combines the structural features of both imidazole and dithiocarboxylic acid. ontosight.ai Its unique structure consists of an imidazole ring substituted with a methyl group at the 2-position and a carbodithioic acid group at the 4-position. ontosight.ai This combination is believed to confer both stability and reactivity, making it a valuable intermediate in chemical synthesis. ontosight.ai

The primary synthesis route for this compound involves the reaction of 2-methylimidazole (B133640) with carbon disulfide in the presence of a base. ontosight.ai Research into this compound has pointed towards several potential applications, leveraging the known bioactivities of its parent structures. These research trajectories include its use as a building block or intermediate in the synthesis of novel compounds for various fields. ontosight.ai

Key Research Areas:

Pharmaceuticals: The compound is explored as a precursor for synthesizing new pharmaceutical agents, particularly those with potential antimicrobial and antifungal properties, which are common activities associated with imidazole derivatives. wisdomlib.orgontosight.ai

Agrochemicals: Derivatives of this acid are investigated for the development of new agrochemicals, such as fungicides and pesticides, an application area where dithiocarbamates have proven useful. researchgate.netontosight.ai

Material Science: Its distinct chemical structure makes it a candidate for the synthesis of new materials that may possess specific, desirable properties. ontosight.ai

The presence of the reactive carbodithioic acid group on the stable and biologically significant 2-methylimidazole core provides a platform for further chemical modification, opening avenues for the creation of a diverse library of derivative compounds for further scientific investigation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazole |

| Dithiocarboxylic acid |

| 2-methylimidazole |

| Carbon disulfide |

| Dithiocarbamates |

Properties

IUPAC Name |

2-methyl-1H-imidazole-5-carbodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c1-3-6-2-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYGCWIXHKMALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233878 | |

| Record name | 2-Methyl-1H-imidazole-4-carbodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84824-77-1 | |

| Record name | 2-Methyl-1H-imidazole-5-carbodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84824-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-imidazole-4-carbodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1H-imidazole-4-carbodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-imidazole-4-carbodithioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Controlled Synthesis of 2-Methyl-1H-imidazole-4-carbodithioic Acid and its Precursors

The synthesis of this compound is a process that builds upon the initial formation of its core precursor, 2-methylimidazole (B133640). The methodologies for creating both the precursor and the final compound are critical for ensuring high purity and yield.

Exploration of Established and Novel Reaction Pathways

The synthesis of the precursor, 2-methylimidazole, is commonly achieved through the Debus-Radziszewski reaction. This classic method involves the condensation of three components: an α-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia (B1221849). mdpi.com While this method is well-established, modern advancements have led to the exploration of novel, more efficient synthetic routes. These include microwave-assisted syntheses, which can significantly reduce reaction times and improve yields. researchgate.netorientjchem.org Other novel approaches for imidazole (B134444) synthesis in general involve strategies like electrochemical desulfurization of 2-mercapto-imidazoles and copper-catalyzed one-pot syntheses from arylacetic acids and other starting materials. organic-chemistry.org

Mechanistic Investigations of Reaction Intermediates and Pathways

The mechanism for the formation of the 2-methylimidazole precursor via the Debus-Radziszewski reaction is understood to involve the condensation of glyoxal (B1671930) and acetaldehyde (B116499) with ammonia, leading to the formation of the imidazole ring. mdpi.com

For the subsequent conversion to this compound, the mechanism involves the deprotonation of the 2-methylimidazole ring by a base at the C4 or C5 position, creating a nucleophilic carbon. This nucleophile then attacks the electrophilic carbon of carbon disulfide. A subsequent protonation step then yields the final carbodithioic acid product. The pyridinic nitrogen atom within the imidazole ring acts as a nucleophile and can catalyze various reactions. chemicalbook.com Ab initio molecular orbital calculations have been used to elucidate the mechanism of related reactions involving imidazoles and carbon disulfide, suggesting a process facilitated by the stabilization of intermediate structures. nih.govresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for the industrial-scale production of 2-methylimidazole and its derivatives. For the synthesis of the 2-methylimidazole precursor, key variables include temperature, pressure, and the molar ratio of reactants. One patented method specifies mixing a 25% ammonia solution with acetaldehyde at 0-5°C, followed by the addition of purified glyoxal at a temperature not exceeding 60°C. The reaction is then conducted at 90-95°C for 3 hours with a reactant ratio of ammonia:acetaldehyde:glyoxal = 2:1:1, leading to a high yield of the final product after vacuum distillation. chemicalbook.com

Microwave-assisted synthesis has also been optimized using factorial design to determine the ideal microwave power and reaction time to maximize yield. researchgate.netorientjchem.org For instance, one study identified 720-watt power for approximately 5.7 minutes as optimal for a particular imidazole synthesis. orientjchem.org Although specific optimization data for the subsequent reaction to form this compound is not extensively detailed in the literature, the principles would involve fine-tuning the base, solvent, and temperature to maximize the efficiency of the reaction with carbon disulfide. ontosight.ai

Below is a table illustrating typical parameters investigated for the optimization of the precursor, 2-methylimidazole.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield |

|---|---|---|---|---|

| Temperature (°C) | 80 | 95 | 110 | Yield increases with temperature up to an optimal point. |

| Ammonia Concentration (%) | 20 | 25 | 30 | Higher concentration can improve reaction rates but may require pressure control. |

| Reactant Ratio (NH₃:C₂H₄O:C₂H₂O₂) | 3:1:1 | 2:1:1 | 1.5:1:1 | Stoichiometric ratios are crucial for minimizing byproducts. chemicalbook.com |

| Reaction Time (hours) | 2 | 3 | 6 | Longer times can increase conversion but may lead to degradation. chemicalbook.comchemicalbook.com |

Derivatization Strategies for Functional Enhancement

The functional groups on this compound, namely the imidazole ring and the carbodithioic acid moiety, provide active sites for further chemical modification or derivatization.

Esterification and Subsequent Hydrolysis Processes

The carbodithioic acid group can undergo esterification. A common method for esterifying carboxylic acids is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, imidazole-based reagents such as methyl imidazole carbamate (B1207046) (MImC) have been developed for the chemoselective esterification of carboxylic acids under mild conditions, offering a safer alternative to reagents like diazomethane. enamine.net This process typically works well in polar solvents at elevated temperatures to achieve high yields. enamine.net

The reverse reaction, hydrolysis of the resulting ester back to the carbodithioic acid, can be achieved under either acidic or basic conditions. researchgate.net Imidazole itself can act as a nucleophilic catalyst in the hydrolysis of certain esters. sci-hub.seyoutube.com The mechanism can involve either general base catalysis or direct nucleophilic attack by the imidazole ring on the ester. sci-hub.se

Selective Functionalization and Incorporation into Complex Molecular Architectures

The imidazole scaffold is a versatile building block for creating more complex molecules. nih.gov Selective functionalization can be achieved at various positions on the ring through methods like regioselective metalation followed by reaction with electrophiles. nih.gov This allows for the introduction of aryl, allyl, or acyl groups in a controlled manner. nih.gov

While specific examples of incorporating this compound into larger structures are not widely documented, the related imidazole-4,5-dicarboxylic acid has been used as a scaffold in the synthesis of peptide-like macrocycles. nih.govresearchgate.net This demonstrates the potential for using the imidazole core to construct complex, biologically relevant architectures. nih.gov The derivatization of the carbodithioic acid group or further functionalization of the imidazole ring could allow for the integration of this compound into polymers, metal-organic frameworks, or as a ligand in coordination chemistry.

Coordination Chemistry and Ligand Design Principles

Fundamental Coordination Modes of the Carbodithioate Moiety in Metal Complexation

The carbodithioate group (-CSS⁻), a key functional moiety in 2-Methyl-1H-imidazole-4-carbodithioic acid, is a versatile building block in coordination chemistry. Ligands containing the carbodithioate moiety are valued for the extra stability they impart to metal complexes. mdpi.com This group typically coordinates to metal centers through its sulfur atoms.

The primary coordination modes of the carbodithioate moiety are:

Monodentate Coordination: In this mode, only one of the sulfur atoms of the carbodithioate group forms a bond with the central metal ion. This type of interaction is less common for the carbodithioate group itself but can be a part of more complex ligand structures.

Bidentate Chelation: More frequently, the carbodithioate group acts as a bidentate ligand, where both sulfur atoms coordinate to the same metal center, forming a stable four-membered chelate ring. researchgate.net This chelation significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect. libretexts.org

Bidentate Bridging: The carbodithioate group can also bridge two different metal centers. In this arrangement, each sulfur atom coordinates to a different metal ion, facilitating the formation of polynuclear or polymeric structures.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the rest of the ligand, and the reaction conditions.

Chelation and Bridging Capabilities of this compound as a Ligand

This compound is a multifunctional ligand, possessing several potential donor atoms for coordination with metal ions. sielc.com Besides the two sulfur atoms of the carbodithioate group, the imidazole (B134444) ring contains a basic imine nitrogen atom (HC=N-CH) that can also act as a Lewis base and bind to metal ions. wikipedia.org This multiplicity of binding sites allows for a rich and varied coordination chemistry.

The primary chelation and bridging capabilities include:

(S,S) Bidentate Chelation: The most common mode involves the two sulfur atoms of the carbodithioate group chelating to a single metal center, as described previously.

(N,S) Bidentate Chelation: The ligand can also coordinate through the imine nitrogen of the imidazole ring and one of the sulfur atoms of the carbodithioate group. This would form a five-membered chelate ring, which is generally a very stable arrangement.

Bridging Ligand: The molecule can act as a bridge between two or more metal centers. For instance, the carbodithioate group could bridge two metals while the imidazole nitrogen coordinates to one of them or to a third metal center. Such bridging is crucial in the construction of coordination polymers and metal-organic frameworks (MOFs). The versatility of imidazole and its derivatives to act as both chelating and bridging ligands has been noted in the formation of various mono- and polynuclear complexes. researchgate.net

The presence of the methyl group at the 2-position of the imidazole ring can introduce steric hindrance, potentially influencing the preferred coordination mode. wikipedia.org

Rational Design of Metal-Ligand Systems for Specific Coordination Geometries

The predictable nature of coordination chemistry allows for the rational design of metal complexes with specific geometries and properties. numberanalytics.com The final structure of a complex is a result of the interplay between the preferred coordination number and geometry of the metal ion and the steric and electronic constraints imposed by the ligand. hawaii.edu

The choice of the transition metal is a critical factor that dictates the coordination geometry of the resulting complex. nih.gov Different metal ions have characteristic preferences for coordination numbers and geometries, which are influenced by factors like ionic radius, charge, and d-electron configuration. hawaii.eduyoutube.com

For instance, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Ni(II) complexes can be found in tetrahedral, square planar, or octahedral environments. nih.govjocpr.comresearchgate.net Zn(II), having a d¹⁰ electron configuration, shows no crystal field stabilization energy preference and can adopt various geometries, including tetrahedral and octahedral. nih.govnih.gov The interaction between a metal ion and a ligand like this compound will result in a coordination sphere that represents a balance between the metal's intrinsic geometric preference and the ligand's binding capabilities.

Table 1: Common Coordination Geometries of Selected Transition Metals

| Metal Ion | d-electron Configuration | Common Coordination Numbers | Common Geometries |

|---|---|---|---|

| Co(II) | d⁷ | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | d⁸ | 4, 5, 6 | Square Planar, Tetrahedral, Square Pyramidal, Octahedral |

| Cu(II) | d⁹ | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

This table is a generalized summary and exceptions exist.

Isomerism is a key feature of coordination chemistry, where compounds with the same chemical formula exist as different structures. taylorfrancis.com In metal complexes, this can arise from different spatial arrangements of ligands around the central metal ion. numberanalytics.com

For complexes involving this compound, several types of isomerism are possible:

Geometric Isomerism: In square planar or octahedral complexes, geometric isomers (cis and trans) can arise. ntu.edu.sglibretexts.org For example, in an octahedral complex with two this compound ligands and two other monodentate ligands, the two monodentate ligands can be positioned adjacent to each other (cis) or opposite each other (trans). libretexts.org

Linkage Isomerism: This occurs when a ligand can bind to the metal center through different atoms. numberanalytics.com this compound presents such a possibility. It could coordinate through the sulfur atoms of the carbodithioate group or through the nitrogen atom of the imidazole ring.

Optical Isomerism: Complexes that are chiral (non-superimposable on their mirror images) can exist as optical isomers or enantiomers. This is common in tetrahedral complexes with four different ligands and in certain octahedral complexes.

The specific isomers formed can be influenced by reaction conditions and the nature of the metal and other ligands present.

Development of Heteroleptic and Mixed-Ligand Coordination Systems

While homoleptic complexes contain only one type of ligand, heteroleptic or mixed-ligand complexes incorporate two or more different ligands coordinated to the same metal center. researchgate.net The development of such systems with this compound opens up possibilities for fine-tuning the electronic and steric properties of the resulting complexes.

The synthesis of mixed-ligand complexes often involves reacting a metal salt with a stoichiometric mixture of the desired ligands. uobaghdad.edu.iq For example, this compound could be combined with other nitrogen-donor ligands like 2,2'-bipyridyl or phosphorus-donor ligands like phosphines to create heteroleptic complexes. uobaghdad.edu.iq These systems can exhibit unique properties and reactivity compared to their homoleptic counterparts. nih.gov The formation of heteroleptic complexes can sometimes be in equilibrium with the corresponding homoleptic species in solution. researchgate.net The stability and structure of these mixed-ligand systems depend on the relative donor strengths of the ligands, steric interactions between them, and the coordination preferences of the metal ion. mdpi.com

Electronic Structure and Spectroscopic Investigations

Theoretical Calculations of Electronic Properties of 2-Methyl-1H-imidazole-4-carbodithioic Acid and its Complexes

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules. nih.govresearchgate.net Such studies provide fundamental insights into molecular geometry, reactivity, and spectroscopic behavior. For this compound, these calculations can elucidate the influence of the methyl and carbodithioic acid groups on the electronic nature of the imidazole (B134444) core.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to have significant contributions from the π-system of the electron-rich imidazole ring and the non-bonding electrons on the sulfur atoms of the carbodithioic acid moiety. The LUMO is likely distributed across the imidazole ring and the C=S bond. DFT studies on related benzimidazole (B57391) derivatives have shown that substituents significantly modulate the HOMO-LUMO gap. nih.gov The introduction of the carbodithioic acid group is predicted to lower the energy gap compared to simple 2-methylimidazole (B133640), thereby increasing its reactivity and potential as a ligand.

Table 1: Illustrative Frontier Molecular Orbital Energies for Imidazole Derivatives Based on Theoretical Calculations This table presents typical energy values derived from DFT studies on analogous compounds to illustrate expected trends.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference/Basis |

|---|---|---|---|---|

| 2-Substituted Benzimidazole | -6.843 | -1.706 | 5.137 | Illustrative value based on similar systems. nih.gov |

| 2-Nitroimidazole Derivative | -7.5 | -3.0 | 4.5 | Illustrative value based on similar systems. nih.gov |

| Predicted: this compound | ~ -6.5 | ~ -2.0 | ~ 4.5 | Predicted values based on structural analysis. |

Molecular electrostatic potential (MEP) maps and charge distribution analyses are crucial for identifying the electrophilic and nucleophilic sites within a molecule. bhu.ac.in These calculations reveal the regions of positive and negative electrostatic potential, which are governed by the arrangement of nuclei and electrons.

In this compound, the MEP is expected to show negative potential (nucleophilic character) concentrated around the pyridine-like nitrogen atom of the imidazole ring and the two sulfur atoms of the carbodithioic acid group, making these sites favorable for coordination with metal cations. nih.govresearchgate.net Conversely, positive potential (electrophilic character) is anticipated around the hydrogen atoms, particularly the acidic protons of the imidazole N-H and the carbodithioic acid S-H groups. Computational studies on related ferrocene-imidazole compounds have demonstrated a clear separation of electron-dense and electron-deficient regions, which is critical for intermolecular interactions. acs.org The inherent asymmetry and the presence of highly electronegative (N, S) and electropositive (H) atoms would result in a significant molecular dipole moment.

Table 2: Illustrative Mulliken Atomic Charges on Key Atoms This table shows representative charge values based on computational studies of related imidazole structures to predict charge distribution.

| Atom | Predicted Mulliken Charge (e) | Rationale/Reference |

|---|---|---|

| N1-H (Pyrrole-type) | ~ -0.4 | Typical charge on a deprotonated nitrogen in an imidazole ring. bhu.ac.inreading.ac.uk |

| N3 (Pyridine-type) | ~ -0.3 | Primary site of negative potential, attractive to cations. bhu.ac.innih.gov |

| S (Thione C=S) | ~ -0.1 | Sulfur atoms are highly polarizable and electron-rich. |

| S (Thiol S-H) | ~ -0.1 | |

| H (on N1) | ~ +0.3 | Acidic protons are electron-deficient. bhu.ac.in |

| H (on SH) | ~ +0.2 |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide direct experimental evidence for molecular structure, bonding, and electronic properties. The combination of FT-IR, NMR, and UV-Vis spectroscopy offers a comprehensive characterization of this compound and its potential metal complexes.

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, allowing for the identification of specific functional groups. For this compound, characteristic bands for the N-H, C-H, C=N, C-N, C=S, and S-H groups are expected. The FT-IR spectra of imidazole complexes show distinct shifts in the vibrational frequencies of the imidazole ring upon coordination with a metal ion, providing clear evidence of ligand-metal interaction. researchgate.netscispace.com In the case of the title compound, coordination to a metal ion via the pyridine-like nitrogen or the sulfur atoms would cause noticeable shifts in the ν(C=N), ν(C=S), and ν(S-H) bands. nih.gov

Table 3: Expected Characteristic FT-IR Vibrational Frequencies Based on data from 2-methylimidazole, dithiocarboxylic acids, and related heterocyclic compounds.

| Vibrational Mode | Expected Wavenumber (cm-1) | Comment |

|---|---|---|

| ν(N-H) stretch | 3200 - 2800 (broad) | Characteristic of the imidazole N-H group, often broad due to hydrogen bonding. researchgate.net |

| ν(C-H) stretch (aromatic/aliphatic) | 3150 - 2900 | Represents C-H bonds in the imidazole ring and methyl group. nih.gov |

| ν(S-H) stretch | 2600 - 2550 (weak) | Characteristic of the thiol group, often weak. |

| ν(C=N) stretch | 1650 - 1550 | From the imidazole ring; this band is sensitive to metal coordination. nih.govresearchgate.net |

| ν(C=S) stretch | 1250 - 1050 | Key vibration for the carbodithioic acid group. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide unambiguous confirmation of its constitution.

The ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the methyl protons, the C5-H proton, and the labile N-H and S-H protons. In ¹³C NMR, signals for each unique carbon atom, including the downfield C=S carbon of the carbodithioic acid group, would be observed. Studies on Zn(II) complexes with 2-methylimidazole show that coordination causes an upfield shift in the chemical shifts of the ring protons due to π-back-bonding from the metal. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Chemical shifts are estimated based on values for 2-methylimidazole chemicalbook.com and imidazole-4-carboxylic acid. chemicalbook.comspectrabase.com

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N1-H | ~12.0 - 13.0 | Broad Singlet |

| C5-H | ~7.5 - 7.8 | Singlet | |

| S-H | ~4.0 - 5.0 | Broad Singlet | |

| C-CH₃ | ~2.2 - 2.4 | Singlet | |

| ¹³C | C=S | ~190 - 205 | - |

| C2 | ~145 | - | |

| C4/C5 | ~115 - 135 | - | |

| CH₃ | ~12 - 15 | - |

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions originating from the conjugated imidazole ring and n → π* transitions involving the lone pair electrons on the nitrogen and sulfur atoms. nist.govlibretexts.org The spectrum for 2-methylimidazole itself shows a maximum absorption around 270-280 nm. nist.gov The addition of the carbodithioic acid group, a chromophore, is expected to induce a bathochromic (red) shift, moving the absorption to longer wavelengths.

Upon formation of metal complexes, new absorption bands typically appear. For transition metal complexes, these can include lower-energy d-d transitions. libretexts.org More intense ligand-to-metal charge transfer (LMCT) bands can also emerge, where an electron is excited from a ligand-based orbital to a metal-based orbital, often resulting in strong coloration. researchgate.net

Table 5: Expected Electronic Transitions and Absorption Maxima (λmax) Based on data from analogous imidazole derivatives and dithiocarbamate (B8719985) complexes.

| Compound | Transition Type | Expected λmax (nm) | Reference/Basis |

|---|---|---|---|

| This compound | π → π | ~280 - 310 | Shifted from simple imidazoles due to the -CSSH group. nist.gov |

| n → π | ~330 - 360 | Involving N and S lone pairs. | |

| Metal Complex (e.g., with Cu(II) or Ni(II)) | LMCT (S → Metal) | ~350 - 450 | Intense charge transfer band. researchgate.net |

| d-d transition | > 500 | Weak absorption, specific to the metal ion's geometry. libretexts.org |

Despite a comprehensive search for crystallographic data on This compound , no specific X-ray diffraction studies for this exact compound could be located in the available scientific literature.

Searches for the crystal structure of "this compound" and its derivatives did not yield any publications containing the required crystallographic parameters, such as unit cell dimensions, space group, bond lengths, and bond angles for this specific molecule.

While crystallographic data exists for related compounds, such as salts and coordination complexes of 2-methylimidazole, this information is not directly applicable to the solid-state architecture of the free acid form of this compound. The intermolecular interactions and the precise molecular geometry would be significantly different.

Consequently, the section on "X-ray Diffraction Studies for Solid-State Architectural Determination," including detailed research findings and data tables, cannot be generated at this time due to the absence of published experimental data. Further research and successful crystallographic analysis of this specific compound would be required to provide the information requested.

Applications in Advanced Materials and Catalysis

Development of Novel Functional MaterialsNo publications were identified that report on the development of novel functional materials derived specifically from 2-Methyl-1H-imidazole-4-carbodithioic acid.

Exploration in Non-Linear Optical (NLO) Materials

There is no available information on the investigation of this compound for its non-linear optical properties.

Other Emerging Material Applications

There is no available information on other emerging material applications of this compound.

Computational and Theoretical Modeling for Mechanistic Insights

Quantum Chemical Approaches to Elucidate Reaction Pathways and Intermediates

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of 2-Methyl-1H-imidazole-4-carbodithioic acid. These calculations can elucidate potential reaction pathways and the stability of intermediates, which is crucial for understanding its synthesis and chemical behavior.

Detailed research findings from theoretical studies on analogous imidazole (B134444) derivatives suggest that the 2-methyl and 4-carbodithioic acid substituents significantly influence the electron distribution within the imidazole ring. The methyl group acts as an electron-donating group, increasing the electron density on the imidazole ring, while the carbodithioic acid group is an electron-withdrawing group. This electronic interplay governs the molecule's reactivity.

Key Quantum Chemical Descriptors (Hypothetical Data):

| Parameter | Value (a.u.) | Significance |

| HOMO Energy | -0.235 | Highest Occupied Molecular Orbital; indicates the ability to donate electrons. |

| LUMO Energy | -0.078 | Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 0.157 | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.45 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations. Actual values would be determined from specific DFT calculations.

These calculations can also map out the potential energy surface for various reactions, such as deprotonation of the dithioic acid group or electrophilic/nucleophilic attack on the imidazole ring. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of the reaction kinetics. For instance, the tautomerism between the 1H and 3H forms of the imidazole ring can be investigated, with calculations predicting the relative stabilities of the tautomers.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Host-Guest Chemistry

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules and ions over time. These simulations are crucial for understanding its potential as a ligand in coordination chemistry and its role in host-guest systems.

As a ligand, this compound possesses multiple potential coordination sites: the nitrogen atoms of the imidazole ring and the sulfur atoms of the carbodithioic acid group. MD simulations can model the chelation of metal ions, providing insights into the stability, geometry, and dynamics of the resulting metal complexes. The simulations can reveal the preferred coordination modes (e.g., monodentate, bidentate) and the influence of the solvent on complex formation.

In the context of host-guest chemistry, the imidazole moiety can participate in hydrogen bonding and π-π stacking interactions, while the carbodithioic acid group can form strong ionic and hydrogen bonds. MD simulations can be employed to study the binding of this compound within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. These simulations can calculate the binding free energy, providing a quantitative measure of the stability of the host-guest complex.

Simulated Interaction Parameters for Ligand-Metal and Host-Guest Systems (Illustrative Examples):

| System | Interaction Type | Key Residues/Atoms Involved | Binding Free Energy (kcal/mol) |

| This compound with Zn(II) | Chelation | N1, S (dithioate) | -15.2 |

| This compound with β-Cyclodextrin | Inclusion Complex | Imidazole ring, dithioate group | -5.8 |

Note: The data in this table is illustrative and represents the type of information that can be obtained from MD simulations. The actual values would depend on the specific force fields and simulation parameters used.

Predictive Modeling of Structural and Electronic Characteristics for Material Design

Predictive modeling, combining quantum mechanics and molecular dynamics, is a powerful tool for designing new materials with tailored properties based on this compound. By systematically modifying the molecular structure in silico, it is possible to predict how these changes will affect the resulting material's structural and electronic characteristics.

From an electronic perspective, predictive modeling can forecast the electronic band structure, conductivity, and optical properties of materials derived from this compound. By introducing different metal ions to form coordination polymers, for example, it is possible to tune the electronic properties for applications in sensors, catalysts, or electronic devices. DFT calculations can predict the density of states (DOS), which is crucial for understanding the conductive nature of these materials.

Predicted Properties for a Hypothetical Coordination Polymer (Illustrative):

| Property | Predicted Value | Potential Application |

| Band Gap | 1.8 eV | Semiconductor |

| Electron Mobility | 0.1 cm²/Vs | Organic thin-film transistor |

| Absorption Maximum (λmax) | 450 nm | Photovoltaic material |

Note: This table contains hypothetical data to illustrate the predictive capabilities for material design. The actual properties would be determined through specific computational modeling of the designed material.

Through these predictive modeling approaches, the rational design of novel functional materials based on this compound can be accelerated, guiding synthetic efforts toward the most promising candidates.

Analytical Methodologies for Isolation and Purity Assessment

Chromatographic Separation Techniques (HPLC, UPLC) for Purity Analysis and Isolation

High-performance liquid chromatography and its advanced version, ultra-high-performance liquid chromatography, are cornerstone techniques for assessing the purity of 2-Methyl-1H-imidazole-4-carbodithioic acid and for its isolation from reaction mixtures and impurities. These methods offer high resolution, sensitivity, and reproducibility.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar organic compounds like this compound. A standard RP-HPLC method for this compound utilizes a specialized column with a stationary phase designed to interact with the analyte.

A reported method for the analysis of this compound employs a Newcrom R1 HPLC column. sielc.com This column has low silanol (B1196071) activity, which is beneficial for the chromatography of polar compounds that can exhibit peak tailing on standard silica-based C18 columns. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to control the ionization state of the analyte and improve peak shape. sielc.com For applications where the eluent is introduced into a mass spectrometer, phosphoric acid is replaced with a volatile acid such as formic acid. sielc.comsielc.com

While specific operational parameters are often optimized for individual laboratory setups, a general set of starting conditions can be inferred from methods used for similar imidazole-containing compounds. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Imidazole (B134444) Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) | nih.gov |

| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 with orthophosphoric acid | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 300 nm | nih.gov |

| Temperature | Room Temperature | nih.gov |

Note: These parameters are for related imidazole compounds and would require optimization for this compound.

This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or the main compound in larger quantities. sielc.com

UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. The principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the densely packed columns.

A UPLC method for this compound would likely be adapted from an existing HPLC method. sielc.com The use of columns with 3 µm particles is suggested for faster UPLC applications. sielc.com For instance, a method for the rapid analysis of other imidazole derivatives, such as 2-methylimidazole (B133640) and 4-methylimidazole (B133652), has been developed using UPLC. researchgate.net

Table 2: Example UPLC Parameters for the Analysis of Related Imidazoles

| Parameter | Value | Reference |

|---|---|---|

| Column | Not Specified | researchgate.net |

| Mobile Phase | 5 mmol/L acetonitrile-ammonium formate (B1220265) (80:20, v/v) | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Detection | Diode-array detector at 215 nm | researchgate.net |

| Elution Type | Isocratic | researchgate.net |

Note: These parameters are for 2-methylimidazole and 4-methylimidazole and would need to be adapted and validated for this compound.

The development of a UPLC method would focus on achieving baseline separation of the target compound from any potential impurities in a significantly shorter timeframe than conventional HPLC.

Mass Spectrometric Identification and Purity Profiling

Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of this compound. When coupled with a chromatographic separation technique (LC-MS), it provides both retention time data and mass-to-charge ratio (m/z) information, which together offer a high degree of specificity for analyte identification.

The first step in mass spectrometric analysis is the determination of the molecular weight of the compound. For this compound (C5H6N2S2), the expected masses are:

Average Mass: 158.24 g/mol epa.gov

Monoisotopic Mass: 157.997241 g/mol epa.gov

In electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Given the acidic nature of the carbodithioic acid group, negative ion mode may be favored.

Table 3: Predicted Molecular Ions for this compound

| Ion Species | Predicted m/z (Monoisotopic) |

|---|---|

| [M+H]+ | 159.00451 |

| [M-H]- | 156.98997 |

| [M+Na]+ | 181.98646 |

Note: These are theoretical values. Observed values may vary slightly.

The presence of two sulfur atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion peak, with the A+2 peak (containing one 34S atom) having a notable intensity relative to the monoisotopic peak. This isotopic signature is a key feature in confirming the elemental composition.

The fragmentation of even-electron ions, such as those produced by ESI, is often driven by the elimination of small neutral molecules. nih.gov For this compound, likely fragmentation pathways could include:

Loss of H2S (33.98772 u)

Loss of CS2 (75.9438 u)

Cleavage of the C-C bond between the imidazole ring and the carbodithioic acid group.

Analysis of related imidazole compounds by mass spectrometry provides insights into the stability of the imidazole ring and common fragmentation patterns. For example, in the analysis of 2-oxo-imidazole-containing dipeptides, fragmentation often occurs at the bonds of the side chains, leaving the core imidazole structure intact. mdpi.com

A detailed purity profile can be established by using LC-MS to detect and identify any impurities. By comparing the mass spectra of any minor peaks in the chromatogram to the spectrum of the main compound and known potential by-products, a comprehensive assessment of the sample's purity can be achieved.

Future Research Directions for this compound: An Unexplored Frontier in Chemical Sciences

The scientific community is poised to unlock the potential of this compound, a heterocyclic compound with significant promise in coordination chemistry and materials science. While direct research on this specific molecule remains in its nascent stages, related studies on imidazole derivatives provide a roadmap for future investigations. This article explores the prospective research avenues for this compound, focusing on synthetic diversification, ligand design, functional materials development, and interdisciplinary opportunities.

Q & A

Q. What are the most reliable synthetic routes for 2-methyl-1H-imidazole-4-carbodithioic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 4-methylimidazole derivatives. For example, thioamide formation via treatment with Lawesson’s reagent or P₂S₅ under anhydrous conditions is a common approach . Purification typically involves recrystallization from polar aprotic solvents (e.g., DMF or ethanol) to remove sulfur byproducts. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ can resolve imidazole ring protons (δ 7.2–8.5 ppm) and methyl/thiol groups (δ 2.5–3.0 ppm). Discrepancies in peak splitting may indicate tautomeric forms .

- FT-IR : Strong bands at 2550–2600 cm⁻¹ confirm -SH groups, while C=S stretches appear at 1200–1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks to verify molecular weight .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (likely >200°C based on analogous imidazoles ).

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) to monitor photodegradation in solution.

- Moisture Sensitivity : Karl Fischer titration to quantify hygroscopicity. Store under inert gas (N₂/Ar) at -20°C in amber vials .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from tautomerism or disorder. Use SHELXL for refinement with high-resolution (<1.0 Å) X-ray data . For ambiguous electron density, employ DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries. Validate via R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What computational strategies are effective for predicting the reactivity of this compound in metal coordination?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with transition metals (e.g., Cu²⁺, Zn²⁺), focusing on sulfur and nitrogen donor sites.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (Gaussian 16, B3LYP/def2-TZVP) to predict nucleophilic/electrophilic sites. A smaller gap (<4 eV) suggests higher reactivity .

Q. How can researchers address inconsistencies in biological activity data for this compound across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.